4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
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Overview
Description
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound is part of the pyrrolo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves the bromination of 2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrolo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[1,2-a]pyrimidine derivatives.
Oxidation and Reduction: Products include oxo derivatives or de-brominated compounds.
Scientific Research Applications
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to undergo selective reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
4-bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-4-7(10)12-3-2-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
DUXGCXCVNOFPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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